molecular formula C6H8BrN3O2 B1522536 1-(3-bromopropyl)-3-nitro-1H-pyrazole CAS No. 1250489-44-1

1-(3-bromopropyl)-3-nitro-1H-pyrazole

Cat. No.: B1522536
CAS No.: 1250489-44-1
M. Wt: 234.05 g/mol
InChI Key: SRIYOBJOTYUNPL-UHFFFAOYSA-N
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Description

1-(3-bromopropyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrN3O2 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Trimeric Silver(I) Pyrazolates

The compound 1-(3-bromopropyl)-3-nitro-1H-pyrazole has been utilized in the synthesis of trimeric Ag(I) pyrazolates. Trimeric Ag(I) adducts of various pyrazoles have been prepared by reacting the corresponding pyrazoles with silver(I) oxide and characterized by methods such as X-ray crystallography, NMR, and IR spectroscopy. These trimeric silver(I) pyrazolates with different substituents like isopropyl, bromo, and nitro groups exhibit unique structural properties and Ag–Ag contacts, indicating their potential in various applications, particularly in the field of coordination chemistry and material science (Dias & Diyabalanage, 2006).

Corrosion Inhibition by Heterocyclic Diazoles

Heterocyclic diazoles, including this compound derivatives, have been studied for their inhibitive properties against acidic iron corrosion. These compounds have demonstrated efficacy in decreasing corrosion currents and increasing charge-transfer resistance. Their inhibitory performance is influenced by structural and electronic parameters, and surface analysis techniques like XPS measurements and vertical scanning interferometry have been employed to investigate the treated surfaces and morphological changes (Babić-Samardžija et al., 2005).

Electroluminescent Organic Semiconductors

Compounds with bromo substituents, such as this compound, have been acknowledged for their potential in creating electroluminescent organic semiconductors. The easy availability and the ability to undergo reactions of bromo substituents make these compounds attractive for designing and constructing novel classes of organic semiconducting materials, which are crucial for applications in organic electronics and OLED devices (Salunke et al., 2016).

Synthesis of Nitropyrazoles

Nitropyrazole compounds, including those derived from this compound, have extensive applications in various fields. The synthesis methods of nitropyrazoles have been summarized and compared, providing a basis for further study of such energy materials. These materials show promise in the development of explosives with high density, high energy, and low sensitivity, as well as melt-cast explosive carriers which could replace traditional materials like TNT (Old Jun-lin, 2014).

Mechanism of Action

Properties

IUPAC Name

1-(3-bromopropyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIYOBJOTYUNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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